molecular formula C15H16N2O3S2 B2790628 N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide CAS No. 905683-70-7

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide

Cat. No.: B2790628
CAS No.: 905683-70-7
M. Wt: 336.42
InChI Key: LFAQSMZJJAVQFG-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and thiophene derivatives, such as pyrrolidine-2,5-diones and thiophene-2-sulfonamides .

Uniqueness

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrrolidine ring, a thiophene moiety, and a sulfonamide functional group. These structural components are known to contribute to various biological activities, including antibacterial and enzyme inhibition properties.

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects on other strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity Summary

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak
Staphylococcus aureusWeak

2. Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. It has shown significant inhibition against acetylcholinesterase (AChE) and urease, which are important targets for treating various conditions, including Alzheimer's disease and urinary infections.

Table 2: Enzyme Inhibition Data

EnzymeIC50 Value (µM)
Acetylcholinesterase (AChE)2.14 ± 0.003
Urease1.21 ± 0.005

These values indicate a strong potential for therapeutic applications, particularly in the development of new drugs targeting these enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function by inhibiting key enzymes involved in these processes.
  • Enzyme Inhibition Mechanism : The sulfonamide group is known for its ability to mimic substrates or transition states in enzymatic reactions, leading to competitive inhibition.

Case Studies

Several studies have highlighted the effectiveness of compounds related to this compound in preclinical models:

  • Study on Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development .
  • Enzyme Inhibition Study : Another investigation focused on the inhibition of AChE and urease by this compound, revealing that it could serve as a dual-action agent in treating both neurological and urinary disorders .

Properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-11-4-6-13(7-5-11)17-10-12(9-14(17)18)16-22(19,20)15-3-2-8-21-15/h2-8,12,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAQSMZJJAVQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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